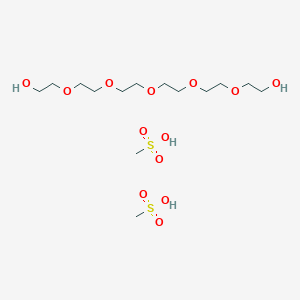
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea
説明
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea, also known as DMPEU, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPEU belongs to the class of urea derivatives and has been reported to exhibit promising biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用機序
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea is not fully understood, but it is believed to involve the modulation of various signaling pathways. 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has also been reported to modulate the activity of opioid receptors, which play a crucial role in pain perception. Additionally, 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects:
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has been reported to exhibit several biochemical and physiological effects. Studies have shown that 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases, including arthritis, asthma, and cancer. 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has also been shown to modulate the activity of opioid receptors, which are involved in pain perception. Furthermore, 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has been reported to induce apoptosis in cancer cells, which could be a potential therapeutic strategy for cancer treatment.
実験室実験の利点と制限
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-defined structure. 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea can be easily synthesized through a multi-step process, and its purity can be increased through recrystallization and chromatography techniques. Additionally, 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has a well-defined structure, which makes it easier to study its mechanism of action. However, 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea also has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.
将来の方向性
There are several future directions for the research on 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea. One potential direction is to investigate the potential therapeutic applications of 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea in other diseases, such as neurodegenerative diseases and autoimmune diseases. Another direction is to study the mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea in more detail, including its interaction with specific signaling pathways and receptors. Additionally, the development of more efficient synthesis methods for 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea could facilitate its use in future research.
科学的研究の応用
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has also been reported to possess analgesic effects by modulating the activity of opioid receptors. Furthermore, 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea has been shown to exhibit antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(dimethylamino)-2-thiophen-3-ylethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-20(2)16(12-5-6-24-11-12)10-18-17(21)19-13-7-14(22-3)9-15(8-13)23-4/h5-9,11,16H,10H2,1-4H3,(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFRWFYMIJOVNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC(=CC(=C1)OC)OC)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155898 | |
| Record name | N-(3,5-Dimethoxyphenyl)-N′-[2-(dimethylamino)-2-(3-thienyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)urea | |
CAS RN |
1105224-23-4 | |
| Record name | N-(3,5-Dimethoxyphenyl)-N′-[2-(dimethylamino)-2-(3-thienyl)ethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105224-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dimethoxyphenyl)-N′-[2-(dimethylamino)-2-(3-thienyl)ethyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



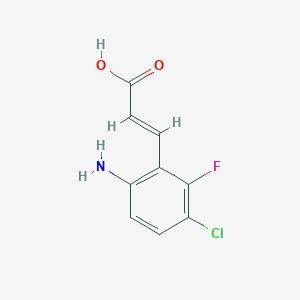
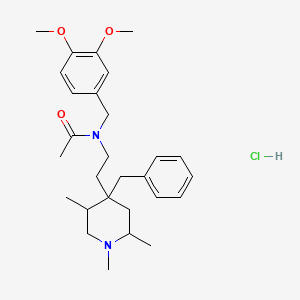

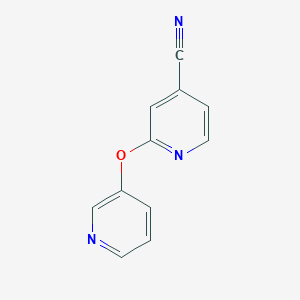
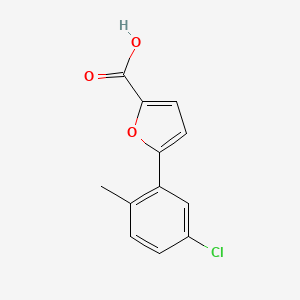
![1-[5-(4-Chlorophenyl)thiophen-2-yl]ethan-1-amine](/img/structure/B1649969.png)
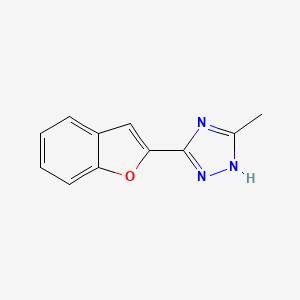


![(4Z)-4-[(3,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B1649979.png)
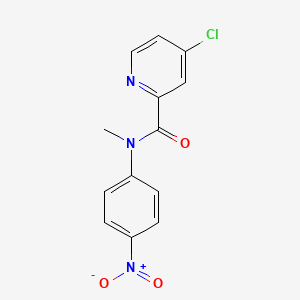
![Ethyl 4-({[3-[3-(4-benzylpiperazin-1-yl)propyl]-1-(4-ethoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B1649981.png)
![N-[2-hydroxy-5-(pyrrolidine-1-sulfonyl)phenyl]pentanamide](/img/structure/B1649982.png)
